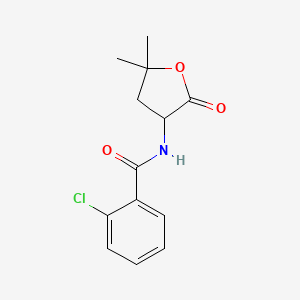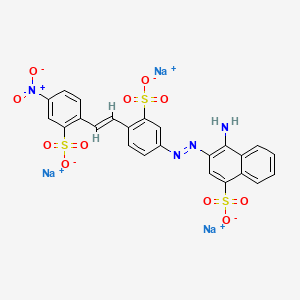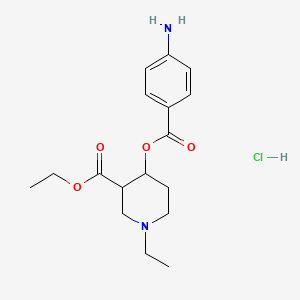
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with an ethyl group and a carbethoxy group, as well as a p-aminobenzoate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride typically involves a multi-step process. One common synthetic route includes the esterification of p-aminobenzoic acid with ethanol to form ethyl p-aminobenzoate. This intermediate is then reacted with 1-ethyl-4-piperidone in the presence of a suitable catalyst to form the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or piperidine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical applications.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a local anesthetic or in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. For example, as a potential local anesthetic, it may block sodium channels in nerve cells, preventing the transmission of pain signals.
Comparison with Similar Compounds
Similar Compounds
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: A diethylaminoethyl ester of p-aminobenzoic acid, also used as a local anesthetic.
Tetracaine: A more potent local anesthetic with a similar structure to procaine.
Uniqueness
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of both carbethoxy and p-aminobenzoate groups
Properties
CAS No. |
78219-20-2 |
|---|---|
Molecular Formula |
C17H25ClN2O4 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 4-(4-aminobenzoyl)oxy-1-ethylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-3-19-10-9-15(14(11-19)17(21)22-4-2)23-16(20)12-5-7-13(18)8-6-12;/h5-8,14-15H,3-4,9-11,18H2,1-2H3;1H |
InChI Key |
ACEOOJIRHBJAFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C(C1)C(=O)OCC)OC(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


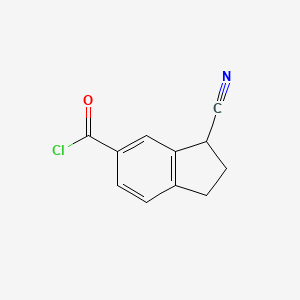
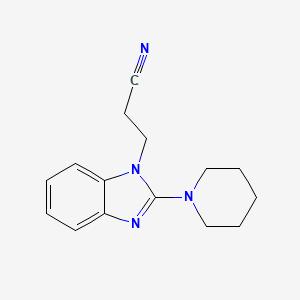
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

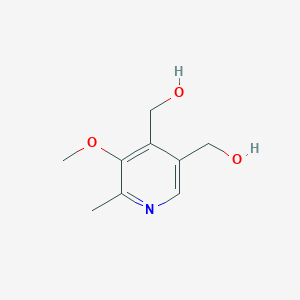
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)

